[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
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Overview
Description
Scientific Research Applications
Antitumor Activity
Novel 1,2,4-oxadiazole derivatives have been investigated for their potential antitumor activity. These compounds, including those related to (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, demonstrated in vitro anticancer effects in a panel of 12 cell lines, highlighting their therapeutic potential in cancer treatment (Maftei et al., 2016).
Synthesis and Applications in Dye and Pharmaceutical Industries
The synthesis of various 1,3,4-oxadiazoles from isobutyric acid, a process related to the production of compounds like (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, has been explored. These compounds have found applications in the dye industry and possess diverse biological activities including antibacterial, antifungal, and medical uses (Aziz & Daoud, 2007).
Antimicrobial Evaluation
The antimicrobial properties of 1,2,4-oxadiazoles derived from phenylpropionohydrazides, akin to (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, have been studied. These compounds exhibited significant activity against bacterial strains like S. aureus and P. aeruginosa, suggesting their potential in antimicrobial therapy (Fuloria et al., 2009).
Bioisosterism in GABA-Related Compounds
Research has explored the use of the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group in GABA (gamma-aminobutyric acid) related compounds. This indicates the potential of 1,2,4-oxadiazole derivatives in modifying neurotransmitter activity, which could have implications in neurological disorders (Lolli et al., 2006).
Apoptosis Induction and Anticancer Potential
A study identified 1,2,4-oxadiazoles as novel apoptosis inducers, specifically effective against certain breast and colorectal cancer cell lines. This suggests a role for these compounds in developing targeted cancer therapies (Zhang et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDSZRZWCHOX-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.